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Introduction
Antiestrogen resistance is a significant clinical challenge in the treatment of estrogen receptor-

positive (ER+) breast cancer. A key mechanism driving this resistance involves the aberrant

activation of receptor tyrosine kinases, particularly Fibroblast Growth Factor Receptors 1 and 2

(FGFR1/2).[1][2][3] Amplification and activating mutations of FGFR1/2 are associated with

resistance to antiestrogen therapies.[1][2][3] DGY-09-192 is a potent and selective proteolysis-

targeting chimera (PROTAC) designed to address this challenge.[1][2][4] It functions by

inducing the selective degradation of FGFR1 and FGFR2, thereby overcoming resistance to

antiestrogen agents.[1][2]

DGY-09-192 is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the

von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This unique mechanism of action leads to the

ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, effectively

shutting down their downstream signaling pathways.[1][2][5] Notably, DGY-09-192
demonstrates high selectivity for FGFR1/2, with minimal impact on FGFR3 and FGFR4, which

may contribute to a better toxicity profile compared to non-selective FGFR inhibitors.[6][7][8]

These application notes provide a comprehensive overview of DGY-09-192, including its

mechanism of action, key experimental data, and detailed protocols for its use in studying and

overcoming antiestrogen resistance in cancer models.
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Mechanism of Action
DGY-09-192 overcomes antiestrogen resistance by selectively targeting and degrading FGFR1

and FGFR2. The process is initiated by the simultaneous binding of DGY-09-192 to both

FGFR1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the

polyubiquitination of FGFR1/2, marking it for degradation by the 26S proteasome. The

degradation of FGFR1/2 leads to the suppression of downstream pro-survival signaling

pathways, including the FRS2-AKT and ERK1/2 pathways.[3][5] In ER+/FGFR1-amplified

breast cancer cells, DGY-09-192 has been shown to degrade both membrane-bound and

nuclear FGFR1, the latter of which is implicated in resistance to FGFR tyrosine kinase

inhibitors.[5][9] By eliminating the driver of resistance, DGY-09-192 re-sensitizes cancer cells to

antiestrogen therapies like fulvestrant.[1][2]
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Caption: Mechanism of action of DGY-09-192.
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Cell Line
Cancer
Type

FGFR
Alteration

Parameter Value Reference

KATO III
Gastric

Cancer

FGFR2

Amplification
IC50 (72h) 1 nM [6]

CCLP1
Cholangiocar

cinoma

FGFR1

Overexpressi

on

IC50 17 nM [7]

ICC13-7
Cholangiocar

cinoma

FGFR2

Fusion
IC50 40 nM [7]

CCLP1-FP

Engineered

Cholangiocar

cinoma

FGFR2

Fusion
IC50 8 nM [7]

KATO III
Gastric

Cancer

FGFR2

Amplification
DC50 (6h) 70 nM [7]

CCLP1
Cholangiocar

cinoma

FGFR1

Overexpressi

on

DC50 4.35 nM [6]

CAMA1
ER+ Breast

Cancer

FGFR1

Amplification

Effective

Concentratio

n for

Degradation

50-100 nM [5][9]

MDA-MB-134
ER+ Breast

Cancer

FGFR1

Amplification

Effective

Concentratio

n for

Degradation

50-100 nM [5][9]

MFE296
Endometrial

Cancer

FGFR2

N549K

Mutation

- - [5][9]

EFM-19
ER+ Breast

Cancer

FGFR2

K659E

Mutation

- - [5][9]
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IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal

degradation concentration.

In Vivo Efficacy of DGY-09-192
Model

Cancer
Type

FGFR
Alteration

Treatmen
t

Dosage Outcome
Referenc
e

Xenograft

Clinically

Relevant

FGFR2

Fusion

-
DGY-09-

192
-

Induced

degradatio

n

[6][7][8]

CCLP1-

FGFR2-

PHGDH

Xenograft

Cholangioc

arcinoma

FGFR2

Fusion

DGY-09-

192

20 or 40

mg/kg, IP

QD for 6

days

In vivo

degradatio

n

[6]

HCI-011

PDX

ER+

Breast

Cancer

FGFR1

Amplificatio

n

DGY-09-

192

40 mg/kg

daily

Induced

FGFR1

degradatio

n and

blocked

downstrea

m signaling

[5]

ER+/FGFR

1-amplified

PDX

ER+

Breast

Cancer

FGFR1

Amplificatio

n

DGY-09-

192 +

Fulvestrant

40

mg/kg/day,

i.p. (DGY-

09-192) +

5 mg/week,

s.c.

(Fulvestran

t)

Tumor

regression
[3]

PDX: Patient-Derived Xenograft IP: Intraperitoneal QD: Once daily s.c.: Subcutaneous
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Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the anti-proliferative effect of DGY-09-192.

Materials:

DGY-09-192

ER+/FGFR1-amplified breast cancer cell lines (e.g., CAMA1, MDA-MB-134)

Fulvestrant

Complete cell culture medium

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach

overnight.

Prepare serial dilutions of DGY-09-192 and/or fulvestrant in complete medium.

Treat the cells with the compounds for 72 hours. Include a vehicle control (e.g., DMSO).

After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's

instructions.

Measure luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of

the drug concentration.

Protocol 2: Western Blotting for FGFR1/2 Degradation
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This protocol is to assess the degradation of FGFR1/2 and the inhibition of downstream

signaling.

Materials:

DGY-09-192

ER+/FGFR1-amplified breast cancer cell lines

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-FGFR1, anti-p-FGFR, anti-FRS2, anti-p-FRS2, anti-AKT, anti-p-AKT,

anti-ERK1/2, anti-p-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Protein electrophoresis and transfer equipment

Procedure:

Plate cells and allow them to attach.

Treat cells with DGY-09-192 at various concentrations (e.g., 50-100 nM) and for different

time points (e.g., 4, 8, 24 hours).

Lyse the cells and quantify the protein concentration.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescence substrate and an imaging system.
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This protocol is to evaluate the long-term effect of DGY-09-192 on cell proliferation and

survival.

Materials:

DGY-09-192

ER+/FGFR1-amplified breast cancer cell lines

Fulvestrant

6-well plates

Crystal violet staining solution

Procedure:

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

Treat the cells with DGY-09-192 (e.g., 500 nM), fulvestrant, or the combination.

Allow the cells to grow for 10-14 days, replacing the medium with fresh drug-containing

medium every 3-4 days.

When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain

with crystal violet.

Wash away the excess stain, air dry the plates, and quantify the colonies.

Protocol 4: In Vivo Xenograft Studies
This protocol is to assess the anti-tumor efficacy of DGY-09-192 in an animal model.

Materials:

DGY-09-192

Fulvestrant
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Immunocompromised mice (e.g., NSG mice)

ER+/FGFR1-amplified patient-derived xenografts (PDXs) or cell line-derived xenografts

Calipers for tumor measurement

Procedure:

Implant tumor fragments or cells subcutaneously into the mice.

Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment

groups (vehicle, DGY-09-192, fulvestrant, combination).

Administer DGY-09-192 (e.g., 40 mg/kg/day, i.p.) and fulvestrant (e.g., 5 mg/week, s.c.).

Measure tumor volume regularly (e.g., twice a week) using calipers.

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis

(e.g., western blotting for FGFR1 degradation).
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Caption: A typical experimental workflow for evaluating DGY-09-192.

Conclusion
DGY-09-192 is a promising therapeutic agent for overcoming antiestrogen resistance in ER+

breast cancers with FGFR1/2 alterations. Its selective degradation of FGFR1/2 offers a

targeted approach to inhibit the signaling pathways that drive resistance. The provided

protocols and data serve as a valuable resource for researchers and drug development

professionals investigating the potential of DGY-09-192 in preclinical and translational studies.

The synergistic effect observed when combining DGY-09-192 with antiestrogens like fulvestrant

highlights a potent therapeutic strategy for this patient population.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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